7-(Bromomethyl)isoquinoline
Overview
Description
7-(Bromomethyl)isoquinoline is a chemical compound with the molecular formula C10H8BrN . It is a specialty product used in proteomics research applications .
Synthesis Analysis
The synthesis of isoquinolines, the class of compounds to which 7-(Bromomethyl)isoquinoline belongs, has been extensively studied. Various methods have been developed, including the Pomeranz-Fritsch reaction, the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .
Molecular Structure Analysis
The molecular structure of 7-(Bromomethyl)isoquinoline consists of a benzene ring fused to a pyridine ring . The bromomethyl group is attached to the seventh carbon of the isoquinoline ring .
Chemical Reactions Analysis
Isoquinolines undergo various chemical reactions. For instance, they can be synthesized via a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . They can also undergo a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN to produce densely functionalized isoquinolines .
Physical And Chemical Properties Analysis
7-(Bromomethyl)isoquinoline is a colorless liquid at room temperature . It is classified as a weak base, similar to pyridine and quinoline .
Scientific Research Applications
Synthetic Chemistry Applications :
- 7-(Bromomethyl)isoquinoline derivatives have been utilized in the synthesis of various complex organic compounds. For instance, Jacobs et al. (2007) described a process that involves the substitution of a benzylic bromide by a primary amine, leading to N-substituted benz[g]isoquinoline-3,5,10(2H)-triones, which were tested against Mycobacterium tuberculosis (Jacobs et al., 2007).
- Yavari et al. (2006) reported the reaction of isoquinoline with ethyl bromopyruvate in the presence of activated acetylenes, leading to the production of 1-(2-ethoxy-2-oxoacetyl)pyrrolo[2,1-a]isoquinolines and related compounds (Yavari et al., 2006).
Biological and Pharmacological Research :
- In the field of pharmacology and medicine, derivatives of 7-(Bromomethyl)isoquinoline have been synthesized and evaluated for their biological activity. For instance, Rode et al. (2011) presented the synthesis and biological evaluation of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as inhibitors of myosin light chain kinase and the epidermal growth factor receptor kinase (Rode et al., 2011).
- Another study by Ambros et al. (1988) involved the synthesis of Methoxy‐indolo[2,1‐a]isoquinolines, which were tested for cytostatic activity in vitro using different cancer cell lines (Ambros et al., 1988).
Material Science and Electrochemistry :
- In material science and electrochemistry, the structural influence of isoquinoline derivatives on molecular orientation and phase transitions in adsorbed layers at interfaces has been studied. For example, Buess-Herman et al. (1992) investigated monomethyl isomers of isoquinoline, including 7-methyl compounds, for their orientation and interaction effects at the mercury-water interface (Buess-Herman et al., 1992).
Safety And Hazards
properties
IUPAC Name |
7-(bromomethyl)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIDCMOAXHCLDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622642 | |
Record name | 7-(Bromomethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Bromomethyl)isoquinoline | |
CAS RN |
158654-75-2 | |
Record name | 7-(Bromomethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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